benzyl (2S)-oxirane-2-carboxylate
Description
Significance of Chiral Epoxide Synthons in Modern Organic Synthesis
Chiral epoxides are highly valuable intermediates in organic synthesis due to their inherent reactivity and stereochemical integrity. nih.govnih.gov The three-membered epoxide ring is strained and susceptible to ring-opening reactions with a variety of nucleophiles, allowing for the introduction of two new functional groups with well-defined stereochemistry. This reactivity makes them powerful tools for asymmetric synthesis, which is the synthesis of a single enantiomer of a chiral molecule. acs.org
The ability to create enantiomerically pure compounds is critical, particularly in the pharmaceutical industry, where the two enantiomers of a drug can have vastly different biological activities. nih.gov Chiral epoxides serve as key building blocks for the synthesis of numerous natural products and biologically active molecules, including antiviral agents and chemotherapeutics. nih.govnih.gov The development of methods for the efficient and selective synthesis of chiral epoxides, such as the Sharpless asymmetric epoxidation, has been a major advancement in organic chemistry. nih.govpearson.com
The versatility of chiral epoxides is further demonstrated by their participation in a range of transformations beyond simple ring-opening, including rearrangements and cycloadditions, which expand their utility in constructing complex molecular architectures. acs.orgacs.org
Benzyl (B1604629) (2S)-Oxirane-2-carboxylate as a Prototypical Chiral Building Block
Benzyl (2S)-oxirane-2-carboxylate, with its defined (S)-stereochemistry at the C2 position of the oxirane ring, is a prime example of a chiral building block. chiralen.comrsc.org Its structure combines the reactive epoxide ring with a carboxylate group, which can also be a site for further chemical modification. The benzyl group serves as a useful protecting group that can be removed under specific conditions.
This compound and its enantiomer are utilized in the synthesis of more complex chiral molecules. For instance, research has shown its use as an intermediate in the development of inhibitors for the renal outer medullary potassium channel. chiralen.com The specific stereochemistry of this compound is crucial in these syntheses, as it dictates the stereochemical outcome of subsequent reactions, ultimately influencing the biological activity of the final product.
The table below outlines the key identifiers and properties of this compound.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 110994-90-6 chiralen.com |
| Molecular Formula | C₁₀H₁₀O₃ chiralen.com |
| Molecular Weight | 178.18 g/mol chiralen.com |
| Synonyms | Benzyl (S)-oxirane-2-carboxylate chiralen.com |
Historical and Contemporary Research Perspectives on Oxirane-2-carboxylate Derivatives
Research into oxirane-2-carboxylate derivatives, such as the methyl and ethyl esters, has been ongoing, focusing on their synthesis and reactions. wooster.eduru.nl These compounds are recognized as valuable synthetic intermediates. For example, methyl oxirane-2-carboxylate can be synthesized from acrylic acid and used in polymerization reactions. wooster.edu
Historically, the Darzens reaction has been a common method for the synthesis of glycidic esters (oxirane-2-carboxylates). Contemporary research continues to explore new synthetic routes and applications for these derivatives. The reactions of oxirane-2-carboxylates are of significant interest, as the epoxide ring can be opened regioselectively and stereoselectively to afford a variety of functionalized products.
The study of these derivatives provides a broader context for understanding the utility of this compound. The principles governing the reactivity of simpler analogs, like methyl and ethyl oxirane-2-carboxylate, often apply to the more complex benzyl ester, aiding in the design of synthetic strategies that utilize this important chiral building block.
Structure
2D Structure
Properties
CAS No. |
110994-90-6 |
|---|---|
Molecular Formula |
C10H10O3 |
Molecular Weight |
178.18 g/mol |
IUPAC Name |
benzyl (2S)-oxirane-2-carboxylate |
InChI |
InChI=1S/C10H10O3/c11-10(9-7-12-9)13-6-8-4-2-1-3-5-8/h1-5,9H,6-7H2/t9-/m0/s1 |
InChI Key |
LLZMVRSUOWXPTP-VIFPVBQESA-N |
Isomeric SMILES |
C1[C@H](O1)C(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
C1C(O1)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Advanced Reaction Pathways and Mechanistic Investigations of Benzyl 2s Oxirane 2 Carboxylate
Nucleophilic Ring-Opening Reactions of the Oxirane Moiety
The oxirane ring of benzyl (B1604629) (2S)-oxirane-2-carboxylate is susceptible to attack by a wide range of nucleophiles. These reactions are of significant interest as they allow for the introduction of diverse functionalities with a high degree of stereocontrol, leading to the synthesis of valuable chiral molecules.
The regioselectivity of the nucleophilic attack on the oxirane ring of benzyl (2S)-oxirane-2-carboxylate is a critical aspect of its reactivity. In general, under basic or neutral conditions, the reaction proceeds via an SN2 mechanism. The nucleophile preferentially attacks the less substituted carbon atom (C3), which is sterically more accessible. This leads to the formation of β-substituted α-hydroxy acid derivatives.
However, under acidic conditions, the reaction mechanism can shift towards an SN1-like character. Protonation of the oxirane oxygen makes the ring more susceptible to opening. In this scenario, the nucleophile may attack the more substituted carbon (C2) due to the stabilization of the partial positive charge by the adjacent carboxylate group.
The diastereoselectivity of the ring-opening is also a key feature. The SN2 attack at the C3 position occurs with inversion of configuration, leading to a predictable stereochemical outcome in the product. This high diastereoselectivity is crucial for the synthesis of enantiomerically pure compounds. Studies on related oxirane systems have shown that the stereochemical course of the reaction can be influenced by the nature of the nucleophile, the solvent, and the presence of catalysts. For instance, in the ring-closure reactions of related oxiranes to form azetidines, the attack of an internal carbanion on the oxirane ring proceeds with high regio- and diastereoselectivity, governed by Baldwin's rules. acs.org The transition state for such SN2 reactions ideally involves a 180° angle between the attacking nucleophile, the electrophilic carbon, and the leaving group, although the constrained geometry of the oxirane ring modifies this. acs.org
The reaction of this compound with carbon-based nucleophiles provides a powerful method for the formation of new carbon-carbon bonds. Organometallic reagents, such as Grignard reagents and organocuprates, are commonly employed for this purpose. These reactions typically proceed with high regioselectivity, with the nucleophile attacking the C3 position of the oxirane.
Enolates, which are carbanions derived from carbonyl compounds, also serve as effective nucleophiles for the ring-opening of epoxides. The alkylation of enolates with epoxides is a well-established method for the synthesis of γ-hydroxy carbonyl compounds. masterorganicchemistry.com The regioselectivity of this reaction is generally high, favoring attack at the less hindered carbon of the epoxide. The formation of either the kinetic or thermodynamic enolate can influence the outcome of the reaction, particularly with unsymmetrical ketones. researchgate.net For instance, the use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures typically favors the formation of the kinetic enolate, which can then react with the epoxide. researchgate.net
Decarboxylative coupling reactions offer an alternative strategy for the benzylation of ketones, which can be seen as a related transformation. nih.gov In these reactions, a β-ketoester can be treated with a palladium catalyst to generate an enolate, which then undergoes benzylation. nih.gov This method allows for the regiospecific benzylation of ketone enolates. nih.gov
| Nucleophile Type | Reagent Example | Expected Product | Key Features |
| Organometallic | Organocuprate (R₂CuLi) | β-alkyl-α-hydroxy acid derivative | High regioselectivity at C3, SN2 mechanism |
| Enolate | Lithium enolate of a ketone | γ-hydroxy-β-keto ester derivative | C-C bond formation, regioselective attack at C3 |
The ring-opening of this compound with heteroatom nucleophiles is a cornerstone for the synthesis of a wide array of chiral compounds, including amino alcohols, and derivatives containing sulfur and oxygen functionalities.
The reaction of this compound with amines, known as aminolysis, is a direct and efficient route to chiral β-amino-α-hydroxy acids and their derivatives. These compounds are valuable building blocks in the synthesis of pharmaceuticals and other biologically active molecules. nih.govresearchgate.net The reaction typically proceeds with high regioselectivity, with the amine attacking the C3 position of the oxirane ring, resulting in the corresponding β-amino alcohol derivative.
The synthesis of chiral amino alcohols is of significant interest, and biocatalytic methods using engineered amine dehydrogenases have been developed for the asymmetric reductive amination of α-hydroxy ketones. nih.gov These enzymatic methods offer high enantioselectivity and operate under mild conditions. nih.gov The synthesis of N-aryl-3,4-dihydroquinazolines, which are heterocyclic compounds with pharmacological importance, can be achieved from 2-aminobenzylamines. beilstein-journals.org The synthesis of these precursors often involves the reaction of amines with electrophiles. beilstein-journals.org
| Amine Nucleophile | Product Type | Significance |
| Ammonia | β-amino-α-hydroxy acid derivative | Precursor to various chiral compounds |
| Primary Amines | N-substituted-β-amino-α-hydroxy acid derivative | Building blocks for complex molecules |
| Secondary Amines | N,N-disubstituted-β-amino-α-hydroxy acid derivative | Synthesis of specialized chiral ligands and catalysts |
The reaction of this compound with azide (B81097) ions provides a convenient route to β-azido-α-hydroxy acid derivatives. The azide group can be subsequently reduced to an amine, offering an alternative to direct aminolysis. This two-step process is often advantageous when direct aminolysis is problematic. The reaction of benzyl azides with aryl azides has been studied as a method for the concurrent synthesis of aryl nitriles and anilines. rsc.org
Thiol-containing reagents, such as thiols and thiophenols, also readily open the oxirane ring of this compound. These reactions lead to the formation of β-thio-α-hydroxy acid derivatives, which are useful intermediates in the synthesis of sulfur-containing compounds.
| Heteroatom Nucleophile | Reagent | Product Type |
| Azide | Sodium Azide (NaN₃) | β-azido-α-hydroxy acid derivative |
| Thiol | Thiophenol (PhSH) | β-(phenylthio)-α-hydroxy acid derivative |
The oxirane ring of this compound can be opened by carboxylic acids to yield α-acyloxy-β-hydroxy acid derivatives. This reaction is typically catalyzed by an acid or a base. The mechanism involves the activation of the epoxide by the catalyst, followed by nucleophilic attack by the carboxylate. researchgate.net This reaction provides a route to diol derivatives with differentiated hydroxyl groups, which can be selectively protected or further functionalized.
The reaction of epoxides with carboxylic acids is a fundamental transformation in organic chemistry and is used in the synthesis of various polyesters and resins. researchgate.net The mechanism generally involves the protonation of the epoxide oxygen by the carboxylic acid, followed by nucleophilic attack of the carboxylate anion on one of the epoxide carbons. researchgate.net
Catalytic Control of Ring-Opening Mechanisms (Lewis Acid, Brønsted Acid/Base, Organocatalysis)
The regioselectivity of nucleophilic attack on the epoxide ring of this compound is critically dependent on the type of catalysis employed. Lewis acids, Brønsted acids/bases, and organocatalysts each offer distinct mechanisms for epoxide activation and subsequent ring-opening.
Lewis Acid Catalysis: Lewis acids activate the epoxide by coordinating with the oxygen atom, which enhances the electrophilicity of the ring carbons. mdpi.com For glycidyl (B131873) derivatives like this compound, this activation facilitates nucleophilic attack. The regioselectivity is a subject of debate and can be influenced by the specific Lewis acid and reaction conditions. stackexchange.commasterorganicchemistry.com Generally, in the presence of a strong Lewis acid, the reaction can develop significant SN1 character, favoring attack at the more substituted carbon (C2) due to the stabilization of a partial positive charge. masterorganicchemistry.comlibretexts.org However, for many Lewis acid-catalyzed reactions, particularly with reagents like titanium isopropoxide, attack at the less sterically hindered C3 position is often observed, consistent with an SN2 mechanism. masterorganicchemistry.com For example, yttrium(III) chloride (YCl₃) has been shown to be a highly effective catalyst for the ring-opening of various epoxides with amines, proceeding with high regioselectivity for attack at the terminal carbon. mdpi.com Similarly, heterogeneous Lewis acid catalysts like Sn-Beta zeolites show high activity and regioselectivity for the C3 attack in the ring-opening of epichlorohydrin (B41342) with alcohols. ucdavis.edu
Brønsted Acid/Base Catalysis: Under Brønsted acid catalysis, the epoxide oxygen is protonated, forming a better leaving group and activating the ring for nucleophilic attack. chemistrysteps.comlibretexts.org This process often leads to a reaction mechanism with SN1-like characteristics, where the nucleophile attacks the more substituted carbon (C2) that can better stabilize a developing positive charge. libretexts.orglibretexts.org Conversely, under basic conditions with strong nucleophiles (e.g., hydroxides, alkoxides), the reaction proceeds via a classic SN2 mechanism. libretexts.orglibretexts.org The nucleophile directly attacks the less sterically hindered carbon (C3) of the epoxide ring. libretexts.orglibretexts.org Simple tertiary amines such as triethylamine (B128534) (Et₃N) can also catalyze the ring-opening of epoxides with nucleophiles like amines or thiols, often in water, by acting as a general base to deprotonate the nucleophile. rsc.orgresearchgate.net
Organocatalysis: Organocatalysis provides a metal-free approach to catalyze epoxide ring-opening reactions, often with high stereocontrol. acs.org Chiral bifunctional organocatalysts, such as those derived from BINOL phosphoric acids or thioureas, can activate the epoxide through hydrogen bonding while simultaneously activating the nucleophile. acs.org This dual activation strategy allows for highly controlled, asymmetric ring-opening reactions. For instance, the kinetic resolution of racemic epoxides has been achieved using chiral amide-based catalysts that act as H-bond donors, activating one enantiomer of the epoxide towards CO₂ insertion in the presence of a halide source. acs.org
| Catalyst Type | General Mechanism | Preferred Site of Nucleophilic Attack | Controlling Factors |
| Lewis Acid (e.g., YCl₃, Sn-Beta) | SN2-like or SN1-like | C3 (often) or C2 | Steric hindrance, carbocation stability, catalyst nature. mdpi.comlibretexts.orgucdavis.edu |
| Brønsted Acid (e.g., H₂SO₄) | SN1-like | C2 (more substituted) | Carbocation stability. libretexts.orglibretexts.org |
| Brønsted Base (e.g., NaOH, Et₃N) | SN2 | C3 (less substituted) | Steric hindrance. libretexts.orgrsc.org |
| Organocatalyst (e.g., Chiral Thiourea) | H-bonding activation | C3 (often) | Non-covalent catalyst-substrate interactions. acs.org |
Electrophilic Transformations and Rearrangement Processes
Ring Expansion Reactions and Heterocyclic Annulations
The strained oxirane ring of this compound is a valuable precursor for constructing larger heterocyclic systems through ring expansion and annulation reactions. Epoxides can undergo catalytic annulation with heterocumulenes, such as carbon dioxide or isocyanates, to form five-membered heterocycles. mdpi.comresearchgate.net For instance, indium-tin catalytic systems have proven effective for the synthesis of cyclic carbonates from epoxides. mdpi.comresearchgate.net Furthermore, epoxides can serve as synthetic equivalents of 1,3-dipoles in [3+2] annulation reactions with various dipolarophiles, providing access to functionalized tetrahydrofurans. nih.gov In some cases, Lewis acid-catalyzed tandem reactions can lead to larger rings; for example, a hetero-[5+2] cycloaddition of 2-(2-aminoethyl)oxiranes with alkynes has been developed to produce seven-membered azepine rings. nih.gov
Oxidative and Reductive Manipulations of the Epoxide and Carboxylate Functionalities
The functional groups of this compound can be selectively modified. The benzyl ester is susceptible to cleavage under various conditions. A common method is hydrogenolysis using a palladium catalyst, though care must be taken as some catalysts can also reduce the epoxide ring. researchgate.net Alternatively, mild conditions using reagents like triethylsilane and palladium chloride can selectively cleave benzyl esters in the presence of other reducible groups. scilit.com
The reduction of the epoxide ring itself typically yields alcohols. researchgate.net However, strong hydrides like lithium aluminum hydride (LiAlH₄) can reduce both the ester and the epoxide. stackexchange.com More selective reagents are often required. Sodium borohydride, which typically does not reduce esters, has been shown to selectively reduce the ester group of α-cyano epoxides in minutes, leaving the epoxide intact. rsc.org Conversely, achieving selective reduction of the epoxide in the presence of the ester can be challenging, as many reagents that open epoxides can also affect the carboxylate group. stackexchange.com
Radical Reactions and Cycloaddition Chemistry Involving the Oxirane Ring
The chemistry of this compound extends to radical and cycloaddition pathways. The generation of a carbon radical adjacent to an epoxide ring can induce a radical-mediated ring-opening, leading to an allylic alkoxyl radical. rsc.orgacs.org This process can be initiated by reducing agents like tri-n-butyltin hydride. rsc.org Another approach involves the one-electron reduction of the epoxide C-O bond using titanocene (B72419) chloride, which generates a β-oxy radical that can participate in subsequent carbon-carbon bond-forming reactions. acs.org
In cycloaddition chemistry, while the epoxide itself is not a standard diene or dienophile for Diels-Alder reactions, it can participate in other cycloaddition modes. wikipedia.org A notable example is the formal [3+2] cycloaddition between epoxides and alkenes, catalyzed by Lewis acids, to produce tetrasubstituted tetrahydrofurans. mdpi.com This reaction proceeds through the initial attack of the alkene nucleophile on the activated epoxide, followed by cyclization. mdpi.com
Elucidation of Reaction Mechanisms through Advanced Spectroscopic and Analytical Techniques
In-situ Monitoring of Reaction Intermediates
Understanding the intricate mechanisms of reactions involving this compound necessitates advanced analytical techniques capable of observing transient species. In-situ spectroscopy is a powerful tool for this purpose, as it allows for the monitoring of reactions as they occur, without the need for sample extraction which could alter the concentration of labile intermediates. spectroscopyonline.com
Techniques such as in-situ infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy can provide real-time kinetic and mechanistic data. spectroscopyonline.comresearchgate.net For example, in-situ IR spectroscopy can track the disappearance of the C-O stretching bands of the epoxide and the appearance of new bands corresponding to the ring-opened product. This can help identify the formation of intermediate species, which may present as new, transient peaks in the spectrum. spectroscopyonline.com Similarly, ¹H-NMR spectroscopy is highly effective for monitoring the progress of epoxidation and subsequent ring-opening reactions. The distinct chemical shifts of the epoxide protons (typically around 3 ppm) versus the protons of the resulting diol or amino alcohol products allow for clear differentiation and quantification of species throughout the reaction. marinelipids.ca In studies of the ring-opening of epoxidized natural rubber, NMR has been used to determine the extent of the reaction and characterize the resulting structures. researchgate.net The ability to monitor these changes in real-time can help elucidate complex catalytic cycles and identify short-lived intermediates that would be missed by traditional offline analysis. spectroscopyonline.comresearchgate.net
Spectroscopic Characterization (NMR, MS) for Stereochemical Assignment and Pathway Confirmation
The unambiguous determination of the stereochemistry and the confirmation of reaction pathways involving this compound rely heavily on modern spectroscopic techniques. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools in this regard, providing detailed structural and connectivity information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are crucial for confirming the presence of the key functional groups and, most importantly, for establishing the relative and absolute stereochemistry of the oxirane ring.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound exhibits characteristic signals for the benzyl and oxirane moieties. The protons of the oxirane ring are diastereotopic, meaning they are in chemically non-equivalent environments, and thus resonate at different chemical shifts and display coupling to each other.
Key expected signals in the ¹H NMR spectrum are:
Benzyl Protons: A multiplet in the aromatic region (typically δ 7.30-7.45 ppm) corresponding to the five protons of the phenyl group. The two benzylic protons of the -CH₂- group will appear as a singlet or a pair of doublets (if there is restricted rotation) around δ 5.20 ppm.
Oxirane Protons: The three protons on the epoxide ring are the most informative for stereochemical assignment. They form an AMX spin system.
The proton on the carbon bearing the carboxylate group (C2) is expected to resonate around δ 3.5-3.8 ppm.
The two protons on the other carbon of the oxirane ring (C3) will appear as two distinct signals, typically in the range of δ 2.8-3.2 ppm. The geminal coupling between these two protons and their vicinal coupling to the C2 proton provide crucial structural information. The specific coupling constants (J-values) are highly dependent on the dihedral angles between the protons, which in turn are defined by the ring's stereochemistry.
Interactive ¹H NMR Data Table (Predicted)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| Aromatic (C₆H₅) | 7.30 - 7.45 | Multiplet | - |
| Benzylic (CH₂) | ~5.20 | Singlet | - |
| Oxirane CH | 3.5 - 3.8 | Doublet of Doublets | Jvicinal_cis, Jvicinal_trans |
| Oxirane CH₂ (diastereotopic) | 2.8 - 3.2 | Multiplet | Jgeminal, Jvicinal_cis, Jvicinal_trans |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The chemical shifts of the oxirane carbons are particularly diagnostic.
Key expected signals in the ¹³C NMR spectrum are:
Carbonyl Carbon: The ester carbonyl carbon is expected to appear in the downfield region of the spectrum, typically around δ 168-172 ppm.
Aromatic Carbons: The carbons of the benzene (B151609) ring will show a series of signals between δ 127-136 ppm.
Benzylic Carbon: The benzylic -CH₂- carbon will resonate around δ 66-68 ppm.
Oxirane Carbons: The two carbons of the epoxide ring are expected in the range of δ 45-55 ppm. The carbon attached to the carboxylate group (C2) will be slightly more downfield than the terminal CH₂ carbon (C3).
Interactive ¹³C NMR Data Table (Predicted)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | 168 - 172 |
| Aromatic (ipso-C) | ~135 |
| Aromatic (ortho, meta, para-C) | 127 - 129 |
| Benzylic (CH₂) | 66 - 68 |
| Oxirane (C-O) | 48 - 55 |
| Oxirane (CH₂) | 45 - 50 |
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio of a molecule and its fragments. This is invaluable for confirming the molecular weight of this compound and for elucidating reaction pathways by identifying intermediates and products based on their fragmentation patterns.
Electron Ionization (EI) Mass Spectrometry
In a typical EI-MS experiment, the molecule is ionized, and the resulting molecular ion undergoes fragmentation. The fragmentation pattern is a fingerprint of the molecule's structure.
Key expected fragmentation patterns for this compound are:
Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (178.18 g/mol ).
Loss of Benzyl Radical: A prominent fragment resulting from the cleavage of the benzylic C-O bond, leading to the formation of a benzyl cation (m/z 91) and a radical cation of the remaining fragment. The benzyl cation is a very stable carbocation and is often the base peak in the spectrum of benzyl esters.
Loss of CO₂: Decarboxylation of the molecular ion or fragment ions can occur.
Oxirane Ring Fragmentation: Cleavage of the epoxide ring can lead to various smaller fragments.
Interactive Mass Spectrometry Fragmentation Table (Predicted)
| m/z | Proposed Fragment Identity |
| 178 | [M]⁺ (Molecular Ion) |
| 91 | [C₇H₇]⁺ (Benzyl Cation) |
| 107 | [M - C₄H₃O₂]⁺ |
| 77 | [C₆H₅]⁺ (Phenyl Cation) |
By analyzing the specific masses of products in a reaction mixture, mass spectrometry can be used to confirm the proposed mechanism of a reaction involving this compound, such as nucleophilic ring-opening or transformations of the ester group.
Application of Benzyl 2s Oxirane 2 Carboxylate As a Versatile Chiral Synthon in Complex Molecule Construction
Synthesis of Biologically Relevant Scaffolds and Chiral Ligands
The predictable reactivity of benzyl (B1604629) (2S)-oxirane-2-carboxylate facilitates its use as a precursor for a wide range of molecular frameworks that are of high interest in medicinal chemistry and materials science. The primary mode of reaction involves the regioselective and stereospecific ring-opening of the epoxide by various nucleophiles.
Precursors for Peptidomimetics and Amino Acid Analogues
Non-proteinogenic amino acids and their mimics, known as peptidomimetics, are crucial for developing therapeutic agents with improved stability and efficacy. Benzyl (2S)-oxirane-2-carboxylate serves as an excellent starting material for synthesizing β-hydroxy-γ-amino acids, which are core components of several important bioactive molecules, including the statine (B554654) family of protease inhibitors.
The key transformation is the nucleophilic ring-opening of the epoxide at the less hindered C3 position. This reaction proceeds via an SN2 mechanism, which results in the inversion of stereochemistry at C3, while the original stereocenter at C2 remains untouched. A common and highly effective nucleophile for this purpose is the azide (B81097) ion (N₃⁻). The resulting azido (B1232118) alcohol can then be readily converted into the target amino acid through the reduction of the azide group to an amine.
Table 1: Representative Synthesis of an Amino Acid Precursor
| Step | Reactant | Reagent | Product | Key Transformation |
|---|---|---|---|---|
| 1 | This compound | Sodium Azide (NaN₃) | Benzyl (2S,3S)-3-azido-2-hydroxypropanoate | Regioselective epoxide ring-opening |
This strategy provides stereocontrolled access to valuable building blocks for peptide synthesis and the creation of novel peptidomimetic scaffolds. nih.govgoogle.comclockss.org The synthesis of β-hydroxy-α-amino acids is a significant area of research due to their presence in numerous natural products with important biological activities. nih.govresearchgate.net
Building Blocks for Diverse Heterocyclic Systems (e.g., aziridines, morpholines, oxetanes)
The electrophilic nature of the epoxide ring in this compound makes it an ideal substrate for intramolecular cyclization reactions to form a variety of heterocyclic systems. researchgate.net These heterocycles are prevalent motifs in many pharmaceuticals and agrochemicals.
Aziridines: Chiral aziridine-2-carboxylates are valuable intermediates that can be prepared from epoxides. clockss.org One common route involves the initial ring-opening with an azide ion, as described above. The resulting azido alcohol is then treated with a phosphine, such as triphenylphosphine, which facilitates an intramolecular cyclization (a variation of the Staudinger reaction) to furnish the N-H aziridine, which can be further functionalized. clockss.org
Morpholines: Morpholine derivatives are found in numerous approved drugs, including the antibiotic Linezolid. The synthesis of chiral morpholines can be achieved by the ring-opening of this compound with an appropriate amino alcohol, such as ethanolamine. banglajol.infoe3s-conferences.org The initial nucleophilic attack by the amine group opens the epoxide to form a 1,2-amino alcohol derivative. This intermediate, upon activation of the primary hydroxyl group (e.g., conversion to a tosylate or mesylate) and subsequent base-mediated intramolecular SN2 reaction, cyclizes to form the desired morpholine-2-carboxylate scaffold.
Table 2: General Strategy for Chiral Morpholine Synthesis
| Starting Materials | Reaction Sequence | Intermediate | Final Heterocycle |
|---|---|---|---|
| This compound, Ethanolamine | 1. Epoxide ring-opening | Benzyl 2-hydroxy-3-((2-hydroxyethyl)amino)propanoate | Benzyl (S)-morpholine-3-carboxylate |
While the synthesis of oxetanes from this specific precursor is less common, strategies involving ring-opening followed by intramolecular cyclization are conceptually feasible under appropriate conditions.
Chiral Auxiliary and Ligand Framework Development for Asymmetric Catalysis
While primarily used as a chiral building block that is incorporated into the final product, the inherent chirality of this compound makes it a potential candidate for the development of chiral auxiliaries or ligands for asymmetric catalysis. A chiral auxiliary is a temporary functional group that directs the stereochemical outcome of a reaction before being cleaved.
In principle, the carboxylate or the hydroxyl group (after ring-opening) could be used to attach the molecule to a substrate or a catalyst backbone. For instance, derivatives of the ring-opened amino alcohol could serve as bidentate ligands for metal catalysts, creating a chiral environment to influence reactions like reductions, oxidations, or C-C bond formations. However, this application is less documented in the literature compared to its extensive use as a synthon. Its potential is underscored by the broad utility of other chiral pool materials, like BINOL, in developing powerful catalysts for stereoselective transformations, including epoxide polymerizations. nih.govrsc.org
Integration into Stereocontrolled Total Synthesis of Natural Products and Analogues
The true power of a chiral synthon like this compound is demonstrated in its application to the total synthesis of complex, biologically active natural products. Its pre-defined stereochemistry allows for the direct installation of chiral centers, significantly simplifying synthetic routes.
Stereocontrolled Incorporation of Epoxide-Derived Functionality
In the context of a multi-step synthesis, this compound provides a reliable method for introducing a C2 hydroxyl group and a C3 functional group with a defined anti relationship. The (2S) stereocenter directs the outcome of the ring-opening reaction, ensuring high diastereoselectivity. Chemists can choose from a vast arsenal (B13267) of nucleophiles (organocuprates, amines, azides, thiols, etc.) to open the epoxide at the C3 position, thereby installing a wide variety of functionalities required for the construction of the target molecule. This strategic incorporation of stereochemistry and functionality early in a synthetic sequence is a hallmark of efficient chiral pool synthesis. nih.gov
Synthesis of Diterpene Derivatives and Other Complex Molecular Structures
Diterpenes are a large and diverse class of natural products, many of which possess complex polycyclic structures and significant biological activities, such as the famous anti-cancer drug Taxol. nih.govresearchgate.net The stereoselective construction of their intricate carbon skeletons, which often feature multiple contiguous stereocenters, is a formidable synthetic challenge.
Chiral epoxides are invaluable starting materials in this field. nih.gov this compound can serve as a key building block, providing the C2 and C3 carbons as a foundation for elaborating more complex structures. For example, the epoxide can be opened with a carbon nucleophile, such as an organometallic reagent, to form a new C-C bond and set the stereochemistry of two adjacent centers simultaneously. This fragment can then be carried through multiple steps to build up a larger carbocyclic framework, such as the decalin core common to many clerodane diterpenoids. researchgate.net While specific examples detailing the use of this compound in a completed diterpene synthesis are not prominently featured in broad reviews, the strategy of using such chiral glycidyl (B131873) esters is a well-established and powerful tool in the synthetic chemist's arsenal for tackling the construction of complex terpenes and other polycyclic natural products. nih.govmdpi.com
Advanced Materials Science Applications
The incorporation of chirality into materials can lead to unique properties and functionalities, opening doors to applications in chiral recognition, catalysis, and optics. This compound serves as a valuable source of chirality for the development of such sophisticated materials.
The covalent attachment of chiral moieties as pendant groups onto a polymer backbone is a powerful strategy to imbue the macromolecule with chiroptical properties and specific recognition capabilities. The reactive epoxide ring of this compound is particularly well-suited for this purpose, allowing for its grafting onto various pre-formed polymers containing nucleophilic functional groups.
The ring-opening of the epoxide by nucleophiles such as amines, hydroxyls, or thiols on a polymer chain results in the formation of a stable covalent bond and introduces a pendant side chain containing a chiral center and a benzyl ester. This process can be tailored to control the density of chiral groups along the polymer backbone, thereby fine-tuning the material's properties.
For instance, the reaction of a polymer bearing primary amine groups with this compound would lead to the formation of a polymer with pendant amino alcohol functionalities. The resulting polymer would exhibit chirality and could be further modified at the newly generated hydroxyl group or the benzyl ester.
A hypothetical reaction scheme is presented below:
Polymer-NH₂ + this compound → Polymer-NH-CH₂-CH(OH)-COOBn
This functionalization strategy can transform achiral polymers into chiral ones, or modify the properties of existing chiral polymers. The introduction of the bulky and aromatic benzyl group can also influence the polymer's solubility, thermal stability, and mechanical properties.
Table 1: Potential Polymeric Systems for Functionalization with this compound
| Polymer Backbone | Functional Group for Grafting | Potential Properties of Functionalized Polymer |
| Poly(allylamine) | Primary Amine (-NH₂) | Chiral recognition, pH-responsive behavior |
| Poly(vinyl alcohol) | Hydroxyl (-OH) | Modified hydrophilicity, potential for further esterification |
| Poly(ethylene-alt-maleic anhydride) | Anhydride (after ring-opening) | Controlled grafting density, biodegradable segments |
| Thiol-functionalized polymers | Thiol (-SH) | High reactivity for grafting, potential for disulfide crosslinking |
Beyond functionalizing existing polymers, this compound can be employed as a monomer in polymerization reactions to create entirely new chiral materials. The ring-opening polymerization (ROP) of the epoxide is a primary route to synthesize polyethers with chiral pendant groups directly incorporated into the main chain.
Depending on the initiator and catalyst used, different types of polymers can be obtained. For example, anionic or cationic ROP can lead to linear polyethers. The resulting poly(this compound) would possess a high density of chiral centers regularly spaced along the polymer backbone. This regular arrangement can lead to the formation of helical polymer structures, where the chirality of the pendant group is transferred to the macromolecular conformation. nih.govnih.gov Such helical polymers often exhibit strong chiroptical responses and can be used in applications like chiral stationary phases for chromatography. chemrxiv.org
Furthermore, the benzyl ester group offers a handle for post-polymerization modification. For example, hydrolysis of the benzyl ester would yield a poly(glycidic acid), a chiral polyacid with potential applications as a hydrogel or in drug delivery. Alternatively, transesterification could introduce other functional groups.
The synthesis of block copolymers is another promising avenue. By sequentially polymerizing this compound with other monomers, amphiphilic block copolymers with a chiral block can be designed. These macromolecules can self-assemble in solution to form micelles or other ordered nanostructures with chiral surfaces, which could be exploited for enantioselective catalysis or separations.
Table 2: Hypothetical Chiral Polymers Derived from this compound
| Polymer Type | Monomer(s) | Potential Synthesis Method | Key Features and Potential Applications |
| Homopolymer | This compound | Ring-Opening Polymerization (ROP) | High chiral density, potential for helical structure, chiral stationary phases. chemrxiv.org |
| Block Copolymer | This compound and a hydrophilic monomer (e.g., ethylene (B1197577) oxide) | Sequential ROP | Amphiphilic, self-assembly into chiral nanostructures, drug delivery. |
| Cross-linked Polymer | This compound and a di-epoxide cross-linker | Co-polymerization | Chiral network polymer, potential for enantioselective absorption. |
Theoretical and Computational Studies of Benzyl 2s Oxirane 2 Carboxylate Reactivity and Structure
Quantum Chemical Modeling of Reaction Mechanisms and Energetics
Quantum chemical modeling provides a powerful lens through which to view the intricate dance of electrons and nuclei during a chemical reaction. For benzyl (B1604629) (2S)-oxirane-2-carboxylate, these methods can elucidate the pathways of its characteristic ring-opening reactions, offering insights that are often difficult to obtain through experimental means alone.
Transition State Characterization and Reaction Pathway Determination
A chemical reaction can be visualized as a journey across a potential energy surface, with reactants and products residing in energy minima. The path between them traverses a mountain pass, the highest point of which is the transition state. The characterization of this transition state is crucial for understanding the reaction mechanism and predicting its rate.
For the ring-opening of an epoxide like benzyl (2S)-oxirane-2-carboxylate, computational methods can map out the entire reaction pathway. This involves locating the structures of the reactants, the transition state, and the products on the potential energy surface. The energy difference between the reactants and the transition state determines the activation energy, a key factor governing the reaction speed. For instance, in related systems like phenylglycidates, quantum-chemical calculations have been used to determine the energetic profiles of their synthesis, highlighting the feasibility of the reaction pathways. researchgate.net
Prediction of Regioselectivity and Stereoselectivity in Epoxide Ring Opening
The reaction of a nucleophile with an unsymmetrical epoxide like this compound can, in principle, yield two different regioisomers, corresponding to attack at either of the two epoxide carbons. Furthermore, the stereochemistry of the starting material influences the stereochemistry of the product.
Quantum chemical calculations can predict the preferred site of nucleophilic attack by comparing the activation energies of the two possible pathways. The pathway with the lower activation energy will be the favored one, thus determining the regioselectivity. For example, in the ring-opening of similar epoxides, it is generally observed that under neutral or basic conditions, the nucleophile attacks the less substituted carbon (a process governed by steric factors), while under acidic conditions, the attack occurs at the more substituted carbon (a process influenced by electronic factors, as the positive charge is better stabilized at this position). Computational models can quantify these effects and provide a detailed rationale for the observed or predicted outcomes. The stereoselectivity of these reactions, typically an SN2-type process, results in an inversion of configuration at the center of attack, a feature that can be explicitly modeled.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. It is particularly well-suited for studying molecules of the size and complexity of this compound.
Conformational Analysis and Relative Stability of Stereoisomers
The three-dimensional shape of a molecule, or its conformation, can have a profound impact on its reactivity. This compound possesses several rotatable bonds, leading to a multitude of possible conformations. DFT calculations can be used to identify the most stable conformers and to determine their relative energies.
For example, a conformational analysis of the related molecule benzylpenicillin using DFT has revealed the key interactions that stabilize its most favored shapes. nih.gov A similar approach for this compound would involve systematically rotating the bonds of the benzyl and carboxylate groups and calculating the energy of each resulting conformation. This would provide a detailed picture of the molecule's conformational landscape and the relative populations of different conformers at thermal equilibrium.
Electronic Structure Analysis and Reactivity Descriptors (e.g., HOMO-LUMO, Molecular Electrostatic Potential)
The electronic structure of a molecule is the key to its chemical reactivity. DFT provides a wealth of information about how electrons are distributed within a molecule and how this distribution influences its interactions with other chemical species.
HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability; a large gap suggests high stability and low reactivity. For this compound, the HOMO is likely to be located on the electron-rich benzene (B151609) ring and the oxygen atoms, while the LUMO is expected to be centered on the strained epoxide ring, particularly the C-O antibonding orbitals. This distribution makes the epoxide ring susceptible to nucleophilic attack.
Molecular Electrostatic Potential (MEP): The MEP is a color-coded map of the electrostatic potential on the surface of a molecule. It provides a visual guide to the regions of a molecule that are electron-rich (typically colored red or yellow) and electron-poor (typically colored blue). For this compound, the MEP would show negative potential around the oxygen atoms of the carboxylate and epoxide groups, indicating their nucleophilic character. Conversely, positive potential would be expected around the hydrogen atoms and, to a lesser extent, the epoxide carbons, highlighting their electrophilic nature and susceptibility to nucleophilic attack.
Molecular Dynamics Simulations for Solvent and Catalyst Effects on Reactivity
Chemical reactions are rarely carried out in the gas phase; they almost always occur in a solvent and are often facilitated by a catalyst. Molecular dynamics (MD) simulations provide a way to model the dynamic behavior of molecules in a more realistic environment.
An MD simulation of this compound would involve placing the molecule in a box filled with solvent molecules (e.g., water, ethanol) and, if applicable, a catalyst. The forces between all atoms are then calculated, and Newton's laws of motion are used to simulate their movements over time. This approach can provide insights into how solvent molecules arrange themselves around the solute and how this solvent shell affects the solute's conformation and reactivity. For instance, MD simulations have been successfully used to study the conformational dynamics of benzylpenicillin in aqueous solution, revealing the influence of the solvent on the relative stability of different conformers. nih.gov
In the context of catalysis, MD simulations can help to understand how a catalyst interacts with this compound to lower the activation energy of a reaction. For example, in the asymmetric ring-opening of epoxides catalyzed by metal-salen complexes, MD simulations could be used to model the binding of the epoxide to the metal center and the subsequent nucleophilic attack, providing a dynamic picture of the entire catalytic cycle. mdpi.com
Cheminformatics and Data-Driven Approaches in Chiral Oxirane Chemistry
The intersection of data science and chemistry, known as cheminformatics, offers powerful tools for understanding and predicting the behavior of chiral molecules like this compound. Data-driven approaches are increasingly being used to accelerate the discovery of efficient stereoselective syntheses, moving beyond traditional, resource-intensive experimental screening methods. nih.govnih.gov These computational strategies leverage large datasets to build models that can predict reaction outcomes, such as enantioselectivity, thereby guiding experimental efforts toward the most promising catalysts and reaction conditions. chemrxiv.orgresearchgate.net
The development of suitable machine learning (ML) models using molecular descriptors is providing significant momentum to research in asymmetric catalysis. nih.gov These models are trained on existing data from known reactions and can then predict the effectiveness of new catalysts for synthesizing specific chiral isomers. nih.gov This approach facilitates a cycle of prediction, experimental validation, and model retraining, which can accelerate the discovery process at a reduced cost compared to purely empirical methods. nih.gov
A primary goal in the chemistry of chiral oxiranes is to control the enantioselectivity of their reactions. Machine learning and quantitative structure-activity relationship (QSAR) models have emerged as invaluable tools for this purpose. nih.gov These models establish a mathematical relationship between the chemical structure of reactants and catalysts and the stereochemical outcome of a reaction.
Recent advancements have demonstrated the successful application of various ML algorithms, including Random Forest (RF), convolutional neural networks, and decision trees, to predict the enantiomeric excess (%ee) of asymmetric reactions. nih.govnih.govresearchgate.net In one proof-of-concept study, an RF model built using quantum-chemically derived molecular descriptors from hundreds of substrate-catalyst combinations predicted %ee values with a root-mean-square error (RMSE) of approximately 8.4%. nih.govnih.govresearchgate.net Such models use descriptors that quantify steric and electronic properties of both the substrate (e.g., a chiral oxirane) and the catalyst, which are known to influence the energy difference between the transition states leading to the different enantiomers. nih.govnih.gov
The table below illustrates the performance of various machine learning methods in predicting enantioselectivity for asymmetric reactions, highlighting the superior accuracy of the Random Forest approach in a comparative study.
Table 1: Comparison of Machine Learning Model Performance in Predicting Enantiomeric Excess (%ee)
| Machine Learning Model | Root-Mean-Square Error (RMSE) in %ee |
|---|---|
| Random Forest (RF) | 8.4 ± 1.8 |
| Convolutional Neural Network | > RF |
| Decision Tree | > RF |
| eXtreme Gradient Boosting | > RF |
| Stepwise Linear Regression | > RF |
Source: Data compiled from studies on unified machine-learning protocols for asymmetric catalysis. nih.govresearchgate.net
The accuracy of any data-driven model depends critically on the quality of the input data, specifically the molecular descriptors used. nih.gov For chiral oxiranes, these descriptors must capture the subtle three-dimensional structural features that govern stereoselectivity. Key parameters often include those derived from quantum chemical calculations, which can describe the electronic nature and steric hindrance around the chiral center and the epoxide ring. nih.govnih.gov
Computational studies on simple chiral epoxides analyze properties such as C-H bond dissociation energies and the energy barriers for ring-opening, providing fundamental data that can be used to develop and validate these descriptors. figshare.com For instance, the reactivity of the epoxide ring is influenced by substituents, which can be quantified and used as input features for ML models. figshare.com The development of reaction-based molecular representations, which encode the structures of catalytic cycle intermediates, has shown promise in improving the accuracy of enantioselectivity predictions, achieving mean absolute errors as low as 0.25 kcal mol⁻¹ in activation energy predictions compared to DFT computations. nih.gov
The following table lists examples of descriptor categories used in building predictive models for asymmetric reactions involving chiral intermediates.
Table 2: Key Descriptor Categories for Modeling Chiral Oxirane Reactions
| Descriptor Category | Description | Relevance to Chirality |
|---|---|---|
| Quantum Chemical Descriptors | Parameters derived from quantum calculations, such as atomic charges, orbital energies (HOMO/LUMO), and bond orders. | Captures the electronic environment and reactivity at the chiral center and within the epoxide ring. nih.govnih.gov |
| Steric Descriptors | Quantify the size and shape of molecules and substituents (e.g., cone angles, solvent-accessible surface area). | Describes the steric hindrance that influences how a substrate docks with a chiral catalyst, a key factor in stereodifferentiation. |
| Topological Descriptors | Numerical values derived from the 2D graph representation of a molecule. | Encodes connectivity and branching, which can be correlated with molecular properties and reactivity. |
| Thermodynamic Descriptors | Calculated properties like enthalpy of formation and Gibbs free energy of transition states. | The difference in free energy between diastereomeric transition states directly determines the enantiomeric ratio. rsc.org |
Source: Compiled from research on machine learning in asymmetric catalysis and computational studies of epoxides. nih.govfigshare.comrsc.org
The foundation of effective data-driven chemistry is the availability of large, well-curated datasets. chemrxiv.org The creation of specialized databases for chiral molecules, including oxirane variants, is a crucial step in advancing cheminformatics in this area. arxiv.org These databases serve as the training grounds for machine learning models. chemrxiv.org By curating literature data sets, researchers can visualize and cluster chemical space, which in turn helps in developing metrics for catalyst generality and predicting which catalysts are likely to succeed for a given transformation. chemrxiv.org
This data-centric approach enables a high-throughput virtual screening process. rsc.org Instead of synthesizing and testing a large library of catalysts empirically, computational models can rapidly screen thousands of potential candidates, prioritizing those predicted to have high enantioselectivity. researchgate.net This significantly reduces the time and resources required for catalyst development and reaction optimization. nih.gov The use of graph-based libraries can even help generate and evaluate numerous transition state conformations with minimal human intervention, leading to more accurate predictions of experimental enantiomeric ratios. rsc.org
Future Directions and Emerging Research Avenues for Benzyl 2s Oxirane 2 Carboxylate Chemistry
Development of Novel and Sustainable Catalytic Systems for Enhanced Enantioselectivity and Efficiency
The synthesis of enantiomerically pure epoxides is of paramount importance, and the development of efficient and sustainable catalytic systems is a primary focus of ongoing research. While traditional methods for the epoxidation of allylic alcohols, such as the Sharpless asymmetric epoxidation, are effective, the pursuit of greener and more atom-economical alternatives continues. Future research is directed towards the use of earth-abundant metal catalysts and organocatalysts to achieve high enantioselectivity in the synthesis of benzyl (B1604629) (2S)-oxirane-2-carboxylate and related chiral epoxides.
Exploration of Undiscovered Reactivity Modes and Cascade Transformations
The inherent ring strain of the oxirane ring in benzyl (2S)-oxirane-2-carboxylate makes it susceptible to nucleophilic attack, leading to ring-opening reactions. While the regioselectivity of these reactions has been extensively studied, future research aims to uncover novel reactivity modes. This includes exploring reactions that proceed via unconventional pathways, such as radical-mediated transformations or transition-metal-catalyzed cross-coupling reactions involving the C-O bonds of the epoxide.
Cascade transformations, where multiple chemical bonds are formed in a single synthetic operation, represent a powerful strategy for increasing molecular complexity in an efficient manner. The development of new cascade reactions initiated by the ring-opening of this compound is a promising research avenue. These cascades could involve subsequent cyclizations, rearrangements, or additions, allowing for the rapid construction of intricate molecular architectures from a simple chiral precursor. For example, a nucleophilic ring-opening could be followed by an intramolecular cyclization to afford complex heterocyclic scaffolds.
Expansion of Synthetic Applications in Diverse Chemical and Biological Fields
This compound is a well-established intermediate in the synthesis of various biologically active compounds. Its utility in the preparation of antiviral drugs, such as protease inhibitors, and cardiovascular agents is well-documented. Future applications are expected to expand into other therapeutic areas, including oncology and neurodegenerative diseases. The chiral nature of this building block is crucial for the synthesis of enantiomerically pure drugs, where often only one enantiomer exhibits the desired therapeutic effect while the other may be inactive or even harmful.
Beyond medicinal chemistry, the application of this compound in the synthesis of natural products and their analogues is a burgeoning field. Many complex natural products possess multiple stereocenters, and this chiral epoxide provides a convenient starting point for their total synthesis. Furthermore, its use in the development of new materials, such as chiral polymers and liquid crystals, is an area with significant potential for growth.
Integration with Flow Chemistry and Automated Synthesis Methodologies for Scalable Production of Chiral Intermediates
The transition from batch to continuous flow manufacturing offers numerous advantages, including improved safety, better heat and mass transfer, and the potential for higher yields and purities. The integration of the synthesis and reactions of this compound into flow chemistry setups is a key area for future development. Flow reactors can enable precise control over reaction parameters, leading to more consistent product quality and facilitating the scale-up of production.
Automated synthesis platforms, often coupled with flow chemistry, can further accelerate the discovery and optimization of new synthetic routes involving this chiral intermediate. High-throughput screening of reaction conditions, catalysts, and substrates can be performed to rapidly identify optimal protocols. This automation can significantly reduce the time and resources required for the development of scalable processes for the production of valuable chiral intermediates derived from this compound.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for benzyl (2S)-oxirane-2-carboxylate, and how do reaction conditions influence stereochemical outcomes?
- Methodological Answer : The synthesis typically employs stereoselective epoxidation or asymmetric catalysis. For example, cobalt(III)-catalyzed reactions can achieve high diastereoselectivity by leveraging chiral ligands and controlled temperatures (e.g., -20°C to 25°C) . Click chemistry protocols, such as copper-catalyzed azide-alkyne cycloadditions, are also used for functionalization, with solvents like tert-butanol/ethanol/water mixtures optimizing yields (~45%) . Key variables include catalyst choice (e.g., CuSO₄/NaAsc), solvent polarity, and reaction time to preserve the epoxide ring integrity.
Q. How is this compound characterized structurally, and what analytical data are critical for validation?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential. For instance, NMR (600 MHz, CDCl₃) reveals distinct epoxide proton signals at δ 3.42–3.82 ppm (oxirane ring) and benzyl aromatic protons at δ 7.00–7.88 ppm . NMR confirms the ester carbonyl at δ 167.8–170.25 ppm and oxirane carbons at δ 52.61–61.60 ppm . High-resolution mass spectrometry (HRMS) and X-ray crystallography further validate molecular weight and stereochemistry.
Q. What are the key considerations for handling and storing this compound in laboratory settings?
- Methodological Answer : Store in sealed containers under inert gas (N₂/Ar) at 2–8°C to prevent epoxide ring-opening via hydrolysis . Use anhydrous solvents (e.g., THF, DCM) during synthesis. Personal protective equipment (PPE), including nitrile gloves and safety goggles, is mandatory due to potential skin/eye irritation. Avoid exposure to acids/bases to prevent ring cleavage .
Advanced Research Questions
Q. How can kinetic parameters and activation energies for this compound reactions be determined experimentally?
- Methodological Answer : Use stopped-flow NMR or calorimetry to monitor reaction progress under varying temperatures (e.g., 25–80°C). For example, AM1 semi-empirical quantum calculations predict activation energies (~25–30 kcal/mol) for analogous epoxide syntheses, guiding experimental optimization . Eyring plot analysis of rate constants at multiple temperatures provides ΔG‡ and ΔH‡ values, critical for mechanistic insights .
Q. What computational methods are suitable for predicting the reactivity and stereoelectronic effects of this compound?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level models transition states and stereoelectronic effects. For example, AM1 calculations reveal endothermicity (+15 kcal/mol) for 3-(3,4-dimethoxyphenyl)-oxirane-2-carboxylate synthesis, guiding solvent selection (e.g., DMF for polar intermediates) . Molecular dynamics simulations assess solvent interactions, predicting regioselectivity in nucleophilic ring-opening reactions.
Q. How can researchers resolve contradictions in NMR data for this compound derivatives?
- Methodological Answer : Compare coupling constants (e.g., for aromatic protons in ortho-substituted benzyl groups) across solvents (CDCl₃ vs. DMSO-d₆) . Use -NMR or HSQC for fluorinated analogs. For diastereomeric mixtures, chiral chromatography (e.g., Chiralpak IA column) with hexane/isopropanol gradients resolves enantiomers, validated by optical rotation measurements .
Q. What strategies improve enantioselectivity in this compound-based catalytic reactions?
- Methodological Answer : Chiral Lewis acids (e.g., Jacobsen’s Mn(salen) catalyst) induce >90% enantiomeric excess (ee) in epoxide ring-opening. Dynamic kinetic asymmetric transformations (DYKAT) with Ru catalysts achieve cross-benzoin additions, leveraging β-stereogenic α-keto esters to trap intermediates . Solvent-free conditions or ionic liquids (e.g., [BMIM][PF₆]) enhance selectivity by reducing racemization .
Q. How to design this compound analogs for probing structure-activity relationships (SAR) in enzyme inhibition?
- Methodological Answer : Introduce bioisosteres (e.g., trifluoromethyl groups) at the benzyl or carboxylate positions. For calpain inhibition, replace the oxirane with azetidine (4-membered ring) and monitor IC₅₀ shifts via fluorogenic assays . Molecular docking (AutoDock Vina) predicts binding affinities to targets like cysteine proteases, validated by SPR or ITC binding studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
